8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine
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Overview
Description
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key method for its synthesis in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of the bacterium. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
8-oxa-1-azaspiro[5.5]undecane: Similar in structure but varies in its chemical reactivity and applications.
Uniqueness
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine is unique due to its specific substitution pattern and its potent activity against the MmpL3 protein, making it a promising candidate for the development of new antituberculosis drugs .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3 |
InChI Key |
JPYMEQHASPOPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2(C1)CC(CCO2)N |
Origin of Product |
United States |
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